molecular formula C21H23NO3 B12461956 3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide

Cat. No.: B12461956
M. Wt: 337.4 g/mol
InChI Key: GZTFUVZVLYUPRG-UHFFFAOYSA-N
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Description

AMG9810 is a synthetic compound known for its role as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. AMG9810 has been extensively studied for its analgesic and anti-inflammatory properties, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG9810 involves several key steps. The starting material is typically a substituted benzodioxin, which undergoes a series of reactions to form the final product. The synthetic route includes:

Industrial Production Methods

Industrial production of AMG9810 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

AMG9810 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of AMG9810, which can be used for further research and development .

Scientific Research Applications

AMG9810 has a wide range of applications in scientific research, including:

Mechanism of Action

AMG9810 exerts its effects by selectively binding to and inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and vanilloids. By blocking this receptor, AMG9810 prevents the influx of calcium ions, thereby reducing pain and inflammation. The compound also affects downstream signaling pathways, such as the epidermal growth factor receptor (EGFR) and the Akt/mammalian target of rapamycin (mTOR) pathway, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

AMG9810 is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:

Properties

IUPAC Name

3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFUVZVLYUPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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